molecular formula C26H22N4O4 B6580672 3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207046-44-3

3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6580672
CAS No.: 1207046-44-3
M. Wt: 454.5 g/mol
InChI Key: GTDFROAVBQLXLH-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex hybrid scaffold, combining a tetrahydroquinazoline-2,4-dione core with a 1,2,4-oxadiazole ring system. The tetrahydroquinazoline-dione moiety is a privileged structure in medicinal chemistry, known for its potential to mimic pharmacophores and interact with a variety of biological targets. The incorporation of the 1,2,4-oxadiazole heterocycle, a bioisostere for ester and amide functionalities, is a common strategy to fine-tune properties like metabolic stability, lipophilicity, and hydrogen-bonding capacity. The specific substitution pattern, including the 4-ethylphenyl and 2-methoxyphenyl groups, suggests this molecule may be tailored for high-affinity binding to specific enzymes or receptors, potentially as a protease or kinase inhibitor. Researchers can leverage this compound as a key intermediate, a building block for library synthesis, or a chemical probe for investigating novel biological pathways in hit-to-lead optimization campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-3-17-12-14-18(15-13-17)30-25(31)19-8-4-6-10-21(19)29(26(30)32)16-23-27-24(28-34-23)20-9-5-7-11-22(20)33-2/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDFROAVBQLXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Compound A and selected analogs:

Compound Name/Structure Core Structure Substituents Predicted logP Reported Biological Activity References
Compound A Tetrahydroquinazoline-2,4-dione 4-Ethylphenyl, 2-methoxyphenyl (via oxadiazole) 3.5 Inferred antimicrobial/antifungal
3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 4-Ethylphenyl, 4-(methylthio)phenyl (via oxadiazole) 4.1 Potential antimicrobial (sulfur group)
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone 3-Methoxyphenyl, 4-methoxyphenethyl 2.8 Antimicrobial, analgesic
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Oxadiazole-triazole hybrid 4-Methylphenyl, 3-(trifluoromethyl)phenyl 3.9 Antiviral, antitumor
Key Observations:

Oxadiazole-containing compounds (e.g., Compound A and ) exhibit greater metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage .

Substituent Effects: The 2-methoxyphenyl group in Compound A is electron-donating, increasing solubility in polar solvents (e.g., water or ethanol) compared to the methylthio group in , which is less polar but may enhance lipophilicity and membrane permeability .

Physicochemical Properties

  • Solubility: The 2-methoxyphenyl group in Compound A increases polarity compared to non-polar substituents (e.g., methylthio in ), enhancing aqueous solubility but reducing lipid bilayer penetration .
  • logP : Predicted logP values (3.5 for Compound A vs. 4.1 for ) reflect differences in substituent hydrophobicity, influencing drug-likeness and ADME profiles.

Preparation Methods

Amidoxime Formation

2-Methoxybenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours) to yield 2-methoxybenzamidoxime.

Reaction Conditions:

ReagentSolventTemperatureTimeYield
NH₂OH·HCl, NaHCO₃Ethanol80°C6 h92%

Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with ethyl chloroacetate in the presence of triethylamine (TEA) to form 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole.

Optimized Parameters:

ReagentCatalystSolventTemperatureTimeYield
Ethyl chloroacetateTEADCM25°C12 h85%

Construction of the Tetrahydroquinazoline-2,4-Dione Core

The tetrahydroquinazoline scaffold is built via a cyclocondensation strategy using anthranilic acid derivatives.

Diastereoselective Cyclization

4-Ethylphenyl isocyanate reacts with methyl anthranilate in toluene under microwave irradiation (120°C, 30 minutes) to form the tetrahydroquinazoline-2,4-dione skeleton.

Key Data:

Starting MaterialConditionsProduct PurityYield
Methyl anthranilateMicrowave, 120°C>98% (HPLC)78%

N-Alkylation at Position 1

The tetrahydroquinazoline core is alkylated using the pre-synthesized oxadiazole-chloromethyl intermediate. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at 60°C for 8 hours.

Alkylation Efficiency:

SubstrateBaseSolventTemperatureTimeYield
TetrahydroquinazolineK₂CO₃DMF60°C8 h73%

Functionalization with the 4-Ethylphenyl Group

The 3-position of the tetrahydroquinazoline is modified via Ullmann coupling or Friedel-Crafts alkylation.

Copper-Catalyzed Coupling

4-Ethyliodobenzene reacts with the tetrahydroquinazoline intermediate under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄ in dioxane at 100°C).

Coupling Performance:

Catalyst SystemLigandSolventTemperatureYield
CuI1,10-PhenanthrolineDioxane100°C68%

Optimization and Scalability Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization yields compared to dichloromethane (DCM):

SolventCyclization YieldPurity (HPLC)
DMF89%97%
DCM72%91%

Temperature-Dependent Side Reactions

Elevated temperatures (>100°C) during Ullmann coupling promote debromination, reducing yields by 15–20%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.49–7.41 (m, 3H, Ar–H), 5.32 (s, 2H, CH₂-oxadiazole), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR: δ 167.2 (C=O), 159.8 (oxadiazole-C), 138.5 (Ar-C).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₂₇H₂₅N₄O₄ ([M+H]⁺): 481.1864; Found: 481.1868.

Industrial-Scale Adaptations

A continuous flow reactor achieves 92% yield in the oxadiazole cyclization step, reducing reaction time from 12 hours to 45 minutes .

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